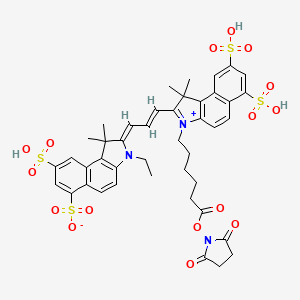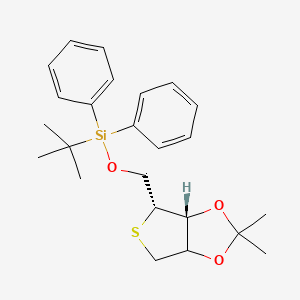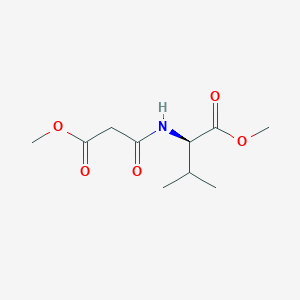
Methyl (3-methoxy-3-oxopropanoyl)-D-valinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ZLc-002 is a selective inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and the carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of nNOS (CAPON). This compound has shown promise in suppressing inflammatory nociception and chemotherapy-induced neuropathic pain. It is also being researched for its potential in treating anxiety disorders and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of N-methylmorpholine as a base and is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
While specific industrial production methods for ZLc-002 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of intermediates and the final condensation reaction, which can be optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
ZLc-002 primarily undergoes substitution reactions due to the presence of ester and amide functional groups. These reactions are facilitated by nucleophilic reagents under mild conditions .
Common Reagents and Conditions
Nucleophilic Reagents: Common nucleophiles such as amines and alcohols can react with the ester and amide groups in ZLc-002.
Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and may require a base such as N-methylmorpholine.
Major Products
The major products formed from these reactions include substituted derivatives of ZLc-002, which can be further analyzed for their biological activity and potential therapeutic applications .
Aplicaciones Científicas De Investigación
ZLc-002 has a wide range of scientific research applications:
Mecanismo De Acción
ZLc-002 exerts its effects by selectively inhibiting the interaction between nNOS and CAPON. This disruption prevents the formation of the nNOS-CAPON complex, which is involved in the modulation of neuronal signaling pathways. By inhibiting this interaction, ZLc-002 reduces the production of nitric oxide, a key mediator of inflammatory and neuropathic pain . Additionally, this inhibition promotes synaptogenesis and improves motor function and anxiety-related behaviors in animal models .
Comparación Con Compuestos Similares
Similar Compounds
(Rac)-ZLc-002: A racemic mixture of ZLc-002 with similar inhibitory properties.
(S)-ZLc-002: The S-enantiomer of ZLc-002, which may exhibit different biological activities.
Uniqueness
ZLc-002 is unique in its selective inhibition of the nNOS-CAPON interaction, which distinguishes it from other nNOS inhibitors that may not target this specific protein-protein interaction. This selectivity makes ZLc-002 a valuable tool for studying the role of nNOS-CAPON interactions in various physiological and pathological processes .
Propiedades
Fórmula molecular |
C10H17NO5 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
methyl (2R)-2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12)/t9-/m1/s1 |
Clave InChI |
BWPKYDAJBOUZDX-SECBINFHSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)OC)NC(=O)CC(=O)OC |
SMILES canónico |
CC(C)C(C(=O)OC)NC(=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


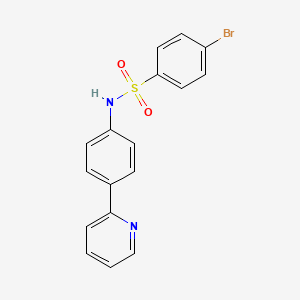
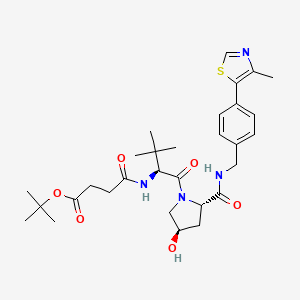


![sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12393320.png)
![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
![5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one](/img/structure/B12393329.png)
![(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12393333.png)
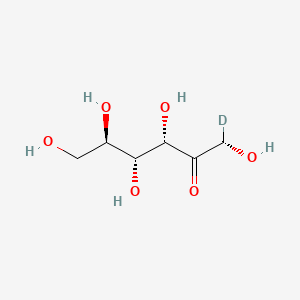
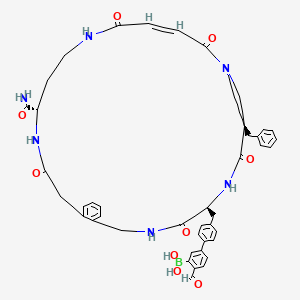
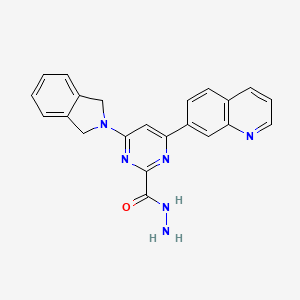
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
